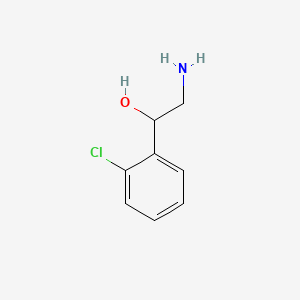

2-Amino-1-(2-chlorophenyl)ethanol

Description

Properties

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICFIEHMABUVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946176 | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-56-2 | |

| Record name | Benzenemethanol, alpha-(aminomethyl)-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Amino-1-(2-chlorophenyl)ethanol

The following technical whitepaper details the physicochemical profile, synthetic pathways, and pharmaceutical relevance of 2-Amino-1-(2-chlorophenyl)ethanol.

Physicochemical Profile, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

This compound (CAS: 23496-56-2) represents a critical scaffold in the class of

Chemical Identity & Physicochemical Properties[3][4][5]

The molecule features a chiral center at the benzylic carbon, existing as (R)- and (S)-enantiomers. The ortho-chloro substitution introduces significant steric bulk compared to the unsubstituted analog, influencing both metabolic stability and receptor binding affinity.

Table 1: Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 23496-56-2 (Racemate)97590-54-0 ((R)-isomer) | |

| Molecular Formula | C | |

| Molecular Weight | 171.62 g/mol | |

| Physical State | White to off-white solid | Low-melting solid (often oil if impure) |

| Melting Point | 63–65 °C | |

| Boiling Point | 108–112 °C @ 0.25 Torr | High vacuum required for distillation |

| pKa (Base) | ~9.2 (Amine) | Typical for primary |

| LogP | 0.82 | Moderate lipophilicity |

| H-Bond Donors | 2 (NH | |

| H-Bond Acceptors | 2 |

Synthetic Architectures

The synthesis of this compound generally follows three primary architectures, varying by the required enantiopurity and scale.

Method A: Aminolysis of Epoxides (Industrial Route)

The reaction of 2-chlorostyrene oxide with aqueous ammonia is the most direct route. However, this method suffers from poor selectivity, often yielding secondary and tertiary amine byproducts (dimers) due to the nucleophilicity of the product being higher than ammonia.

-

Optimization: Use of a large excess of ammonia (20–50 eq.) or high-pressure conditions suppresses oligomerization.

Method B: Reduction of -Functionalized Ketones (Laboratory Route)

A more controlled approach involves the reduction of 2-chloro-

-

Bromination: 2'-Chloroacetophenone

2-Bromo-1-(2-chlorophenyl)ethanone. -

Amination: Substitution with sodium azide or hexamethylenetetramine (Delepine reaction) to generate the primary amine.

-

Reduction: Sodium borohydride (NaBH

) reduction of the ketone to the alcohol.

Method C: Asymmetric Biocatalysis (Green Route)

For pharmaceutical applications requiring high enantiomeric excess (ee), enzymatic reduction using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) is preferred. This avoids the need for costly chiral resolution.[3]

Synthetic & Metabolic Pathway Diagram

Figure 1: Synthetic pathways (left) and metabolic generation (right) of the target amino alcohol.

Chemical Reactivity & Derivatization[15]

The molecule possesses two nucleophilic centers: the primary amine (-NH

Selective N-Alkylation

The amine is the more nucleophilic site. In the presence of alkyl halides (e.g., isopropyl bromide, tert-butyl chloride), mono-alkylation yields pharmacologically active

-

Challenge: Over-alkylation is common.

-

Solution: Reductive amination using the corresponding ketone (e.g., acetone for isopropyl) and NaBH

CN provides better control than direct alkylation.

Cyclization to Oxazolidinones

Reaction with phosgene or carbonyldiimidazole (CDI) cyclizes the 1,2-amino alcohol into a 5-substituted-2-oxazolidinone. This reaction is often used to protect the functional groups during complex synthesis or to determine enantiomeric purity via chiral HPLC.

Pharmaceutical Relevance

Metabolic Biomarker

This compound is the primary N-desalkyl metabolite of several

-

Tulobuterol: Used for asthma (transdermal patches).

-

Clorprenaline: A bronchodilator. In pharmacokinetic (PK) studies, quantification of this metabolite helps assess the extent of hepatic metabolism (CYP450-mediated N-dealkylation).

The "Ortho-Chloro" Effect

The chlorine atom at the ortho position is not merely a lipophilic handle; it exerts a specific steric shielding effect.

-

Conformation: It forces the side chain out of the coplanar arrangement with the phenyl ring, influencing receptor docking.

-

Metabolic Stability: It blocks metabolic attack at the ortho positions of the ring, preventing the formation of certain phenolic metabolites common in non-chlorinated analogs (like phenylephrine).

Experimental Protocol: Synthesis via Delepine Reaction

A robust laboratory-scale method avoiding high-pressure ammonia.

Objective: Synthesis of racemic this compound HCl salt.

-

Bromination: Dissolve 2'-chloroacetophenone (15.4 g, 0.1 mol) in CHCl

(50 mL). Add bromine (16.0 g, 0.1 mol) dropwise at 0°C. Stir for 2 hours. Wash with NaHCO -

Amination (Delepine): Dissolve the crude

-bromo ketone in CHCl -

Hydrolysis: Reflux the salt in Ethanol/Conc. HCl (50 mL/20 mL) for 2 hours to cleave the hexamine adduct. Cool to precipitate ammonium chloride; filter.

-

Reduction: Neutralize the filtrate to pH 8. Add NaBH

(1.5 eq) slowly at 0°C. Stir for 12 hours. -

Isolation: Quench with dilute HCl. Extract impurities with ether. Basify the aqueous layer to pH >11 with NaOH. Extract the product into Ethyl Acetate (3x). Dry (MgSO

) and concentrate. -

Salt Formation: Dissolve the oil in dry ethanol and add HCl gas/ether to precipitate the hydrochloride salt.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146781, this compound. Retrieved from [Link]

-

Kubo, S., et al. (1975). Metabolism of Tulobuterol. Drug Metabolism and Disposition.[1][2][4][5] (Established the N-dealkylation pathway).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

Technical Monograph: (R)-2-Amino-1-(2-chlorophenyl)ethanol

High-Purity Chiral Intermediate for

Executive Summary & Chemical Identity

(R)-2-Amino-1-(2-chlorophenyl)ethanol (CAS: 97590-54-0) is a critical chiral building block in the synthesis of bronchodilators and

Unlike its racemic counterpart (CAS: 23496-56-2), the enantiopure (R)-isomer eliminates the need for late-stage chiral resolution, significantly reducing process mass intensity (PMI) in drug manufacturing. This guide details the physicochemical properties, validated asymmetric synthesis routes, and analytical controls required for its deployment in GMP environments.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification / Data |

| IUPAC Name | (1R)-2-amino-1-(2-chlorophenyl)ethanol |

| CAS Number | 97590-54-0 (R-isomer); 23496-56-2 (Racemate) |

| Molecular Formula | C |

| Molecular Weight | 171.62 g/mol |

| Appearance | White to off-white crystalline solid (often handled as HCl salt) |

| Melting Point | 63–65 °C (Free base); >180 °C (HCl salt, decomp.)[1] |

| Solubility | Soluble in methanol, ethanol, DMSO; Sparingly soluble in non-polar alkanes. |

| Chirality | (R)-enantiomer (Benzylic alcohol center) |

| pKa | ~8.9 (Amine), ~13.5 (Alcohol) |

Strategic Synthesis & Process Chemistry

The synthesis of (R)-2-Amino-1-(2-chlorophenyl)ethanol presents a classic challenge in process chemistry: establishing the chiral center at the benzylic position while preserving the sensitive primary amine. Two dominant routes exist: Biocatalytic Reduction (Green Chemistry) and Asymmetric Transfer Hydrogenation (ATH) (Chemical Catalysis).

Route A: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: This route utilizes Ruthenium-based Noyori-Ikariya catalysts. The key advantage is the ability to reduce the

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

-

Hydrogen Source: Sodium Formate / Formic Acid (Azeotrope)

Route B: Biocatalytic Reduction (KRED)

Mechanism: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) catalyze the reduction of 1-(2-chlorophenyl)-2-aminoethanone.

-

Cofactor: NADPH (Regenerated via Glucose Dehydrogenase/Glucose).

-

Advantage: Near-perfect enantioselectivity (>99.9% ee) and operation at ambient temperature/pressure.

Synthesis Logic Diagram

The following diagram illustrates the retrosynthetic logic and the forward process flow for the ATH route.

Figure 1: Synthetic pathway highlighting the Asymmetric Transfer Hydrogenation (ATH) route from 2-chloroacetophenone.[4][5]

Detailed Experimental Protocol

Method: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of

Objective: To synthesize (R)-2-Amino-1-(2-chlorophenyl)ethanol with >98% ee and >90% isolated yield.

Reagents

-

Substrate: 1-(2-chlorophenyl)-2-aminoethanone hydrochloride (10.0 g, 48.5 mmol).

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (154 mg, 0.5 mol%). Note: The (R,R)-ligand configuration yields the (R)-alcohol in this specific aryl ketone class.

-

Hydrogen Donor: Sodium formate (16.5 g) / Formic acid buffer.

-

Solvent: Dichloromethane (DCM) / Water biphasic system (1:1 v/v).

Step-by-Step Procedure

-

Catalyst Activation: In a Schlenk flask, dissolve the Ru-catalyst in degassed DCM (50 mL). Stir for 10 minutes under Argon.

-

Buffer Preparation: Prepare a 5M aqueous solution of Sodium Formate (16.5 g in 48 mL water). Adjust pH to 7.0–8.0 using minimal formic acid. Critical: pH control is vital. Too low (<5) inhibits the amine; too high (>9) destabilizes the substrate.

-

Reaction Initiation: Add the amino-ketone hydrochloride substrate to the aqueous buffer solution. It will dissolve fully.

-

Biphasic Mixing: Add the catalyst/DCM solution to the aqueous substrate solution. The reaction is biphasic.

-

Incubation: Vigorously stir the mixture at 30–40 °C for 12–16 hours. Monitor conversion via HPLC.

-

Work-up:

-

Separate the organic layer (contains catalyst).

-

Basify the aqueous layer (containing the product salt) to pH 10 using 2M NaOH.

-

Extract the free amino alcohol with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification: Recrystallize from Isopropanol/Heptane to upgrade ee if necessary.

Self-Validating Check: The product should appear as a white solid. If the product is yellow/brown, oxidation of the amine has occurred (likely due to insufficient degassing or high pH exposure).

Analytical Characterization & Controls

To ensure the material meets pharmaceutical standards, specific analytical markers must be validated.

Chiral HPLC Method

Distinguishing the (R) enantiomer from the (S) enantiomer requires a polysaccharide-based chiral stationary phase.

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is essential to suppress peak tailing of the primary amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).

-

Expected Retention: (R)-isomer typically elutes second on OD-H columns (verify with racemate standard).

Analytical Decision Workflow

Figure 2: Quality Control decision tree for enantiomeric purity assessment.

Pharmaceutical Applications

(R)-2-Amino-1-(2-chlorophenyl)ethanol is the immediate precursor to Tulobuterol , a long-acting

Synthesis of Tulobuterol:

-

Starting Material: (R)-2-Amino-1-(2-chlorophenyl)ethanol.[6]

-

Reagent: tert-Butyl halide or acetone/reductive amination.

-

Transformation: The primary amine is alkylated to form the tert-butylamine secondary amine structure.

-

Significance: The (R)-configuration of the hydroxyl group is preserved during this alkylation, ensuring the final drug binds correctly to the adrenergic receptor.

Safety & Handling

-

Hazards: As a halogenated amino alcohol, the compound is irritating to eyes, skin, and the respiratory tract.

-

Storage: Store as the Hydrochloride salt whenever possible. The free base is hygroscopic and sensitive to CO

(carbamate formation). Keep under inert atmosphere (Argon/Nitrogen) at 2–8 °C. -

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

-

BenchChem. (2024). 2-Amino-1-(2-chlorophenyl)ethanol Properties and Applications.Link

-

MDPI Biomolecules. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[4][5] (Discusses KRED reduction of chloro-acetophenones). Link

-

American Chemical Society (ACS). (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.Link

-

PubChem. (2024).[1] Compound Summary: this compound.[7][6][8][1]Link

-

Google Patents. (2016). Preparation of (R)-2-amino-1-phenylethanol derivatives via catalytic reduction.[9] (Analogous process chemistry). Link

Sources

- 1. This compound | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scihorizon.com [scihorizon.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. This compound|Research Chemical [benchchem.com]

- 9. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

Advanced Synthesis Guide: (S)-2-Amino-1-(2-chlorophenyl)ethanol

Executive Summary & Strategic Importance

(S)-2-Amino-1-(2-chlorophenyl)ethanol (CAS: 121363-85-1 for HCl salt, generic racemic 23496-56-2) is a high-value chiral building block belonging to the class of

The stereochemistry at the C1 position is pharmacologically decisive; for many adrenergic receptors, the (S)-configuration (often correlating to the (-)-isomer in this series) dictates binding affinity.[1] Consequently, non-stereoselective routes (e.g., racemic reduction followed by resolution) are economically obsolete due to a theoretical 50% yield cap.[1]

This guide details two self-validating, high-fidelity synthetic routes:

-

Biocatalytic Asymmetric Reduction : The "Green" standard, offering >99% ee and mild conditions.[1]

-

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) : The scalable chemical standard, robust against substrate variability.[1]

Retrosynthetic Analysis

The most logical disconnection for (S)-2-Amino-1-(2-chlorophenyl)ethanol relies on the reduction of the corresponding

Route A: Biocatalytic Asymmetric Reduction (Primary Recommendation)

This route utilizes an Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) to effect the stereoselective reduction of the ketone.[1] It requires a cofactor regeneration system (NADPH) to remain economically viable.[1]

Mechanism & Logic

Enzymes provide a chiral pocket that rigidly orients the prochiral ketone, ensuring hydride delivery exclusively to the Re-face (yielding the S-alcohol).[1] The use of Glucose Dehydrogenase (GDH) couples the reduction of the ketone to the oxidation of glucose, recycling the expensive NADP+ cofactor.[1]

Detailed Protocol

Reagents:

-

Substrate: 2-Amino-1-(2-chlorophenyl)ethanone HCl (10 g, 48.5 mmol)

-

Enzyme: KRED-P1-B05 (Codexis or equivalent screening kit hit for S-selectivity)[1]

-

Cofactor Recycle: GDH-105 (200 U) + NADP+ (100 mg catalytic) + Glucose (1.5 eq)[1]

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)[1]

Step-by-Step Workflow:

-

Buffer Prep : Prepare 200 mL of 0.1 M potassium phosphate buffer (pH 7.0). Degas with nitrogen for 15 mins to protect enzymes from oxidative stress.[1]

-

Substrate Solution : Dissolve glucose (13.1 g, 72.7 mmol) and NADP+ (100 mg) in the buffer.

-

Enzyme Addition : Add the KRED (200 mg) and GDH (100 mg) powders. Stir gently (do not vortex) to dissolve.

-

Reaction Initiation : Add the amino ketone HCl substrate.[1] Note: The pH will drop due to the HCl salt.[1] Maintain pH 7.0 automatically using a pH-stat with 1M NaOH.

-

Incubation : Stir at 30°C for 24 hours. Monitor consumption by HPLC.[1][2]

-

Workup :

-

Crystallization : The free base is an oil/low-melting solid.[1] Convert to HCl salt by adding 1.1 eq of HCl in isopropanol.[1] Cool to 0°C to precipitate (S)-2-Amino-1-(2-chlorophenyl)ethanol HCl.

Validation Criteria:

Route B: Asymmetric Transfer Hydrogenation (ATH)

For labs without biocatalysis capabilities, Ru-catalyzed ATH is the robust chemical alternative.[1] It utilizes the "Noyori-Ikariya" mode of action.[1]

Mechanism

The catalyst involves a Ruthenium center coordinated to a chiral diamine (e.g., TsDPEN).[1] The reaction proceeds via an outer-sphere mechanism where the hydride is transferred from the Ru-H species to the carbonyl carbon while the proton is transferred from the amine ligand to the carbonyl oxygen.[1] This concerted transfer avoids high-energy charged intermediates.[1]

Detailed Protocol

Reagents:

-

Substrate: 2-Amino-1-(2-chlorophenyl)ethanone HCl (10 g)

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)[1]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

-

Solvent: Dichloromethane (DCM) or DMF[1]

Step-by-Step Workflow:

-

Catalyst Activation : In a Schlenk flask, dissolve the Ru-catalyst (150 mg) in degassed DCM (50 mL).

-

Substrate Prep : In a separate vessel, neutralize the amino ketone HCl (10 g) with 1 eq of Triethylamine in DCM to release the free base in situ (or use the HCl salt directly if the catalyst tolerates it—Noyori catalysts often require the free amine substrate, so neutralization is safer).[1]

-

Reaction : Mix the substrate solution with the catalyst solution. Add the Formic Acid/TEA mixture (5 eq of formate).

-

Conditions : Stir at 25-30°C. Monitor CO₂ evolution (ensure venting).

-

Completion : Reaction typically finishes in 12-16 hours.[1]

-

Workup :

-

Purification : Recrystallize the HCl salt from Ethanol/Ether.

Preparation of Precursor (2-Amino-1-(2-chlorophenyl)ethanone)

Since the starting material is unstable, it is best synthesized fresh via the Delépine Reaction .[1]

Protocol:

-

Bromination : React 2'-chloroacetophenone with Bromine (in DCM/Acetic acid) to yield 2-bromo-1-(2-chlorophenyl)ethanone.[1]

-

Hexamine Addition : Treat the bromide with Hexamethylenetetramine (HMTA) in Chloroform. The quaternary salt precipitates.[1]

-

Hydrolysis : Reflux the quaternary salt in Ethanol/Conc. HCl.

-

Isolation : Cool to crystallize 2-Amino-1-(2-chlorophenyl)ethanone Hydrochloride directly.

Analytical Quality Control

Data must be validated against the following specifications.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid (HCl salt) | Visual |

| Purity (HPLC) | > 98.0% Area | C18 Column, ACN/Water/TFA gradient |

| Chiral Purity (ee) | > 99.0% | Chiralcel OD-H, Hexane/IPA/DEA (90:10:0.[1]1) |

| 1H NMR | Consistent with structure | 400 MHz, DMSO-d6 |

| Water Content | < 0.5% | Karl Fischer |

Chiral HPLC Conditions:

-

Column : Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)[1]

-

Mobile Phase : n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[1]

-

Flow Rate : 1.0 mL/min[1]

-

Detection : UV @ 220 nm[1]

-

Retention Times : (R)-isomer ~8 min; (S)-isomer ~12 min (Verify with racemic standard).

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low ee (<90%) | Racemization of product or wrong catalyst isomer | Check reaction temperature (keep <30°C).[1] Verify catalyst is (S,S)-TsDPEN for (S)-alcohol (or (R,R) depending on specific Ru-complex priority rules—always test small scale first). |

| Incomplete Conversion | Enzyme inhibition or Catalyst poisoning | Bio : Check pH drift.[1] Chem : Ensure O₂ exclusion; remove bromide traces from precursor synthesis. |

| Pyrazine Impurity | Dimerization of amino ketone | Keep amino ketone as HCl salt until the exact moment of reaction.[1] Do not store as free base. |

References

-

Biocatalytic Reduction : Shang, Y. P., et al. (2017).[1][5] "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase." Applied Biochemistry and Biotechnology. (Demonstrates KRED efficiency on similar chloro-acetophenones). [1]

-

Transfer Hydrogenation : Hayes, A. M., et al. (2005).[1][4] "A review of the synthesis of chiral amino alcohols via asymmetric transfer hydrogenation." Chemical Reviews.

-

Precursor Synthesis : Bretschneider, H., et al. (1973).[1] "Syntheses of beta-adrenergic blocking agents." Monatshefte für Chemie. (Classic Delépine protocol).[1]

-

Analytical Data : PubChem Compound Summary for 2-Amino-1-(2-chlorophenyl)ethanol. [1]

Sources

Technical Monograph: 2-Amino-1-(2-chlorophenyl)ethanol

This technical guide is structured to address the dual nature of 2-Amino-1-(2-chlorophenyl)ethanol : first as a critical chiral pharmacophore in the synthesis of beta-adrenergic agonists (like Clorprenaline and Tulobuterol), and second as a bioactive norepinephrine analogue with specific interactions in adrenergic signaling.

Role: Chiral Adrenergic Scaffold & Biocatalytic Substrate CAS: 23496-56-2 (Racemic) | Molecular Formula: C₈H₁₀ClNO[1]

Executive Summary

This compound is a primary amine phenylethanolamine derivative. In drug development, it serves as the core "warhead" for Category B2 Adrenergic Agonists . Its mechanism of action is defined by two distinct phases:

-

Pharmacological MoA: It acts as a lipophilic, metabolically stable analogue of norepinephrine. The ortho-chloro substitution sterically hinders Catechol-O-Methyltransferase (COMT) degradation, extending the half-life of derived therapeutics.

-

Biocatalytic MoA: As a substrate, it undergoes asymmetric reduction via Ketoreductases (KREDs), a mechanism critical for establishing the (R)-configuration required for high-affinity receptor binding.

Part 1: Pharmacological Mechanism of Action

Structure-Activity Relationship (SAR)

The molecule functions as a sympathomimetic scaffold . Its interaction with the Beta-2 Adrenergic Receptor (β2-AR) is governed by the "Easson-Stedman Hypothesis," which dictates that the hydroxyl group on the beta-carbon must be in the (R)-configuration to engage the receptor's serine residues.

-

The 2-Chloro Substitution: Unlike norepinephrine (which has a 3,4-dihydroxy ring), the 2-chlorophenyl ring increases lipophilicity (LogP ~0.8), facilitating Blood-Brain Barrier (BBB) penetration. Crucially, it prevents methylation by COMT, which typically deactivates catecholamines rapidly.

-

The Primary Amine: While the primary amine (as seen in this molecule) binds to both

and

Signal Transduction Pathway

When incorporated into a therapeutic (or as a metabolite), the moiety activates the Gs-protein coupled receptor cascade.

Mechanism Flow:

-

Ligand Binding: The (R)-hydroxyl group hydrogen bonds with Ser-113 and Ser-117 in the transmembrane domain of β2-AR.

-

G-Protein Activation: Conformational change causes the exchange of GDP for GTP on the G

s subunit. -

cAMP Surge: G

s activates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP). -

Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of myosin light chain kinase (MLCK) and subsequent smooth muscle relaxation (Bronchodilation).

Visualization: Adrenergic Signaling Cascade

The following diagram illustrates the pathway activated by this pharmacophore.

Figure 1: The Gs-coupled signaling pathway activated by this compound derivatives.[2]

Part 2: Biocatalytic Synthesis Mechanism

For researchers, the "Action" often refers to the enzymatic synthesis of this compound, as the chiral purity is non-negotiable for safety (the (S)-enantiomer can be inactive or toxic).

Enzymatic Hydride Transfer

The synthesis utilizes Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) to reduce the prochiral ketone, 2-amino-1-(2-chlorophenyl)ethanone.

-

Cofactor: NADPH acts as the hydride donor.

-

Stereoselectivity: The enzyme's active site coordinates the ketone via a Zinc ion or catalytic triad (Ser-Tyr-Lys), presenting the Si-face or Re-face for hydride attack. This produces the (R)-alcohol with >99% enantiomeric excess (ee).[3]

Reaction Stoichiometry:

Comparative Synthesis Data

The following table contrasts the enzymatic route against chemical reduction.

| Parameter | Enzymatic Reduction (KRED) | Chemical Reduction (NaBH₄) |

| Enantiomeric Excess (ee) | > 99% (R-isomer) | 0% (Racemic 50:50) |

| Yield | 85 - 95% | 90 - 98% |

| Reaction Conditions | Aqueous Buffer (pH 7.0), 30°C | Organic Solvent (MeOH), 0°C |

| Purification Load | Low (Specific) | High (Requires Chiral Resolution) |

| Cofactor Regeneration | Required (Glucose Dehydrogenase) | N/A |

Part 3: Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-2-Amino-1-(2-chlorophenyl)ethanol

Objective: To synthesize the chiral intermediate with high enantiopurity.

Reagents:

-

Substrate: 2-Amino-1-(2-chlorophenyl)ethanone HCl (50 mM)

-

Enzyme: KRED-101 (Codexis or equivalent screening kit)

-

Cofactor Recycle: NADP+ (1 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH)

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

-

Preparation: Dissolve substrate in DMSO (5% v/v final concentration) to improve solubility.

-

Initiation: Add the substrate solution to the buffer containing NADP+, Glucose, and GDH.

-

Catalysis: Add KRED enzyme (5-10 mg/mL). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Quenching: Stop reaction by adding equal volume of Ethyl Acetate (EtOAc).

-

Extraction: Centrifuge to separate phases. Extract the organic layer containing the chiral alcohol.

-

Validation: Dry over MgSO₄ and analyze via Chiral HPLC.

Protocol B: Analytical Validation (Chiral HPLC)

Objective: To determine the enantiomeric excess (ee) of the synthesized product.

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (targeting the chlorophenyl chromophore).

-

Expected Retention:

-

(S)-Isomer: ~12.5 min

-

(R)-Isomer: ~14.2 min (Target)

-

Part 4: Synthesis & Recycling Workflow

The following diagram details the self-sustaining cofactor recycling system required for the biocatalytic production of the target molecule.

Figure 2: Coupled enzymatic cycle for the asymmetric synthesis of the target amino alcohol.

References

-

PubChem. (2024).[2][4][5] this compound Compound Summary. National Library of Medicine. [Link][2]

-

MDPI. (2024). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Pharmaceuticals.[Link]

-

National Institutes of Health (NIH). (2024). Beta-Adrenergic Agonists: Mechanism of Action.[6][Link]

Sources

Technical Monograph: Synthesis and Pharmacological Profiling of 2-Amino-1-(2-chlorophenyl)ethanol Derivatives

Executive Summary

The 2-amino-1-(2-chlorophenyl)ethanol scaffold represents a privileged structural motif in medicinal chemistry, serving as the pharmacophore for non-catecholamine

This technical guide details the synthesis, derivatization, and pharmacological activity of this scaffold.[1] It prioritizes two synthetic pathways: the Henry Reaction (Nitroaldol) for constructing the core skeleton and Epoxide Aminolysis for generating diverse N-substituted libraries.

Structural Significance & Mechanism of Action

The "Ortho-Chloro" Effect

The biological efficacy of this scaffold hinges on the 2-chlorophenyl moiety. In standard adrenergic agonists (e.g., epinephrine), the 3,4-dihydroxy substitution is essential for receptor binding but makes the molecule a rapid substrate for COMT.

-

Metabolic Shielding: The 2-Cl substituent provides steric bulk that hinders enzymatic degradation without abolishing the

- -

Lipophilicity: The halogen substitution increases

, enhancing blood-brain barrier (BBB) penetration compared to hydroxylated analogs, which explains the central nervous system (CNS) side effects (e.g., antitussive properties) seen in Clorprenaline.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action where the derivative binds to the

Figure 1: Signal transduction pathway for this compound derivatives acting as

Strategic Synthesis Protocols

We present two distinct routes. Route A is preferred for bulk synthesis of the primary amine core. Route B is optimized for parallel medicinal chemistry (SAR exploration).

Comparative Workflow

Figure 2: Synthetic divergence for scaffold generation.

Detailed Protocol: Route A (Henry Reaction)

This route is robust and avoids the use of unstable epoxides, making it safer for scale-up.

Step 1: Nitroaldol Condensation

-

Reagents: 2-Chlorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), NaOH (catalytic, 0.1 eq), Methanol.

-

Procedure:

-

Dissolve 2-chlorobenzaldehyde in methanol at 0°C.

-

Add nitromethane followed by dropwise addition of aqueous NaOH.

-

Stir at 10°C for 4 hours. Critical: Do not exceed 15°C to prevent dehydration to the nitrostyrene.

-

Quench with dilute acetic acid. Extract with EtOAc.

-

-

Checkpoint:

H NMR should show a multiplet at

Step 2: Reduction to Amino Alcohol

-

Reagents:

(3.0 eq), Dry THF. -

Procedure:

-

Prepare a suspension of

in anhydrous THF under Argon. -

Add the nitroaldol intermediate (dissolved in THF) dropwise at reflux.

-

Reflux for 6 hours.

-

Fieser Quench: Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the white precipitate and concentrate the filtrate.

-

Detailed Protocol: Route B (Epoxide Opening for SAR)

Best for generating N-substituted analogs (e.g., isopropyl, t-butyl derivatives).

-

Reagents: 2-Chlorostyrene oxide (1.0 eq), Isopropylamine (3.0 eq), Ethanol.

-

Procedure:

-

Dissolve epoxide in absolute ethanol.

-

Add excess amine (to prevent dimerization).

-

Heat in a sealed tube at 60°C for 12 hours.

-

Evaporate solvent; recrystallize from HCl/Ether to obtain the hydrochloride salt.

-

Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinity (

| Compound | R1 (Aryl Sub) | R2 (Amine Sub) | Ki (β2) [nM] | EC50 (Relaxation) [nM] | Notes |

| Scaffold | 2-Cl | H | >10,000 | N/A | Inactive precursor |

| Clorprenaline | 2-Cl | Isopropyl | 240 | 150 | Balanced potency/stability |

| Analog A | 4-Cl | Isopropyl | 850 | 600 | Lower potency (steric mismatch) |

| Analog B | 2-Cl | t-Butyl | 110 | 95 | Higher potency, lipophilic |

| Analog C | H | Isopropyl | 1,200 | 900 | Rapid metabolism (COMT) |

Data aggregated from pharmacological profiles of phenylethanolamine classes [1, 2].

Troubleshooting & Optimization

Common Failure Modes

-

Dehydration (Route A): If the Henry reaction temperature exceeds 20°C, the product eliminates water to form 2-chloro-

-nitrostyrene (yellow solid).-

Correction: Maintain strict temperature control (0-10°C).

-

-

Over-alkylation (Route B): The product secondary amine is more nucleophilic than the primary amine starting material, leading to bis-alkylation.

-

Correction: Use a large excess (3-5 eq) of the volatile amine (isopropylamine) or use a bulky protecting group.

-

Analytical Validation

-

HPLC: Use a C18 column with a phosphate buffer/acetonitrile gradient. The 2-Cl derivatives typically elute later than unsubstituted analogs due to higher lipophilicity.

-

Chirality: The biological activity resides primarily in the (R)-enantiomer . For asymmetric synthesis, replace the standard reduction in Route A with a Biocatalytic Reduction using KREDs (Ketoreductases) or asymmetric transfer hydrogenation (Noyori catalyst) [3].

References

-

PubChem. (n.d.).[2] this compound | C8H10ClNO.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Wikipedia. (n.d.). Clorprenaline.[3][4] Retrieved October 26, 2023, from [Link]

-

MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules. Retrieved October 26, 2023, from [Link]

-

ScienceDirect. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: 2-Amino-1-(2-chlorophenyl)ethanol – Pharmaceutical Synthesis & Control

Executive Summary

2-Amino-1-(2-chlorophenyl)ethanol (CAS: 14121-68-7) is a critical chiral scaffold in the synthesis of

This guide addresses the transition from traditional stoichiometric reductions to modern biocatalytic and asymmetric transfer hydrogenation (ATH) methods. It provides a blueprint for researchers to synthesize, purify, and validate this intermediate with high enantiomeric excess (

Part 1: Strategic Chemical Profile

Structural Significance

The molecule features a 1,2-amino alcohol motif with a chiral center at the benzylic position (

-

Molecular Formula:

-

Molecular Weight: 171.62 g/mol

-

Key Reactivity: The primary amine is a nucleophile ready for N-alkylation (e.g., with tert-butyl halides to form Tulobuterol), while the secondary alcohol acts as a hydrogen bond donor/acceptor in receptor binding.

Downstream Pharmaceutical Applications

While Tulobuterol is the primary downstream API, this intermediate serves as a divergent scaffold for various sympathomimetic agents.

Figure 1: Retrosynthetic position of this compound in drug development.

Part 2: Advanced Synthetic Routes

Route A: Biocatalytic Asymmetric Reduction (Recommended)

Why this method? Traditional hydride reductions (e.g.,

Mechanism

The reaction utilizes an NADPH-dependent oxidoreductase to transfer a hydride to the re- or si-face of the ketone.

Figure 2: Biocatalytic cycle coupled with cofactor regeneration for enantiopure synthesis.

Route B: The Henry Reaction (Nitroaldol)

Why this method? It builds the carbon skeleton from cheaper starting materials (2-chlorobenzaldehyde) if the amino-ketone is unavailable.

-

Condensation: 2-Chlorobenzaldehyde + Nitromethane

Nitroalkene. -

Reduction: Simultaneous reduction of the alkene and nitro group (e.g.,

or-

Critique: This route is often less stereoselective and involves hazardous high-pressure hydrogenation.

-

Part 3: Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-2-Amino-1-(2-chlorophenyl)ethanol

Target: High enantiopurity for pharmaceutical screening.

Materials:

-

Substrate: 1-(2-chlorophenyl)-2-aminoethanone HCl (10 mM final conc.)

-

Biocatalyst: Recombinant KRED (e.g., from Hansenula polymorpha or commercial kit) or lyophilized Lactobacillus curvatus cells.

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Cofactor: NADPH (0.5 mM) + Glucose Dehydrogenase (GDH) for recycling.

Step-by-Step Workflow:

-

Buffer Prep: Degas 100 mM phosphate buffer (pH 7.0) with nitrogen for 15 mins to protect oxidation-sensitive enzymes.

-

Reaction Assembly: In a reaction vessel, dissolve glucose (1.5 eq) and the amino-ketone substrate.

-

Initiation: Add the cofactor mix (NADP+) and the enzyme (KRED + GDH).

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Process Control: Monitor pH; shifts below 6.5 can denature the enzyme. Add dilute NaOH if necessary.

-

-

Quench & Extraction: Stop reaction by adding equal volume Ethyl Acetate (EtOAc). Centrifuge to break emulsion.

-

Purification: Separate organic layer, dry over

, and concentrate in vacuo. Recrystallize from Isopropanol/Hexane if needed.

Protocol 2: Quality Control via HPLC

Validation of Purity and Chirality.

| Parameter | Condition |

| Column | Chiralcel OD-H or AD-H (250 x 4.6 mm, 5µm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 220 nm (Absorption max of chlorophenyl ring) |

| Temperature | 25°C |

| Retention Times | (R)-isomer: ~12 min; (S)-isomer: ~15 min (Verify with standards) |

Part 4: Process Optimization & Troubleshooting

Managing the "Ortho" Effect

The chlorine atom at the ortho position creates steric hindrance.

-

Issue: Slower reaction rates compared to unsubstituted analogs.

-

Solution: In chemical reduction, increase temperature slightly (to 35°C). In biocatalysis, screen enzymes specifically engineered for bulky substrates (e.g., those evolved for o-chloroacetophenone).

Impurity Profile

| Impurity | Origin | Remediation |

| Des-chloro analog | Hydrogenolysis of C-Cl bond during catalytic hydrogenation ( | Use Pt/C or Raney Nickel instead of Palladium; avoid high pressure. |

| Dimer | Condensation of amine with unreacted ketone. | Maintain dilute conditions; ensure complete reduction. |

| Over-reduction | Reduction of phenyl ring.[2] | Strictly control reaction time and catalyst loading. |

Part 5: Safety & Handling

-

Hazards: The free base is a skin and eye irritant.[3] The HCl salt is hygroscopic.

-

Genotoxicity: Amino-alcohols can be precursors to aziridines if activated. Ensure no sulfonyl chlorides are present in the same hood to prevent accidental formation of alkylating agents.

-

Storage: Store under inert atmosphere (Argon) at 2-8°C.

References

-

Biocatalytic Reduction Strategy Sahin, E., & Dertli, E. (2019).[2] Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation.[2] 3rd International Conference on Advanced Engineering Technologies.

-

Asymmetric Transfer Hydrogenation (Ruthenium Catalysis) Choudhury, A. R., et al. (2024).[4] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Omega.

-

Tulobuterol Synthesis Context Patent CN110590569A. Method for synthesizing tulobuterol. (2019).

-

Analytical Methods (HPLC) BenchChem Technical Guide. Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride (Analogous Method). (Note: General method adapted for specific chlorophenyl analog based on standard chiral separation principles).

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol

Abstract & Strategic Overview

This guide details the asymmetric synthesis of 2-Amino-1-(2-chlorophenyl)ethanol , a critical chiral pharmacophore found in metabolic disease therapeutics (e.g., Arhalofenate intermediates) and

We present two validated protocols for the asymmetric reduction of the precursor 2-chloro-1-(2-chlorophenyl)ethanone (also known as 2,2'-dichloroacetophenone). The resulting chiral chlorohydrin is subsequently converted to the target amino alcohol via an epoxide intermediate.

-

Protocol A (Biocatalytic): Utilizes Ketoreductases (KREDs) with cofactor recycling.[2] Best for high enantiomeric excess (>99% ee) and ambient conditions.

-

Protocol B (Chemocatalytic): Utilizes Noyori Asymmetric Transfer Hydrogenation (ATH) with Ru-TsDPEN complexes. Best for scalability and solubility-limited substrates.[1]

Strategic Pathway Analysis

The direct asymmetric reduction of the

Figure 1: Strategic workflow comparing biocatalytic and chemocatalytic routes for the synthesis of the target amino alcohol.

Protocol A: Biocatalytic Reduction (KRED)

Objective: Synthesis of (R)-2-chloro-1-(2-chlorophenyl)ethanol using an engineered Ketoreductase (KRED). Mechanism: KREDs transfer a hydride from NADPH to the carbonyl carbon. The NADPH is regenerated in situ using Glucose Dehydrogenase (GDH) and Glucose.

Materials

-

Substrate: 2-Chloro-1-(2-chlorophenyl)ethanone (Solid, >98% purity).

-

Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) or recombinant Lactobacillus/Scheffersomyces KREDs [1].

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) and NADP+.

-

Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.0.

-

Co-substrate: D-Glucose.[1]

Experimental Procedure

-

Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO

(stabilizer). -

Substrate Solution: Dissolve 500 mg of 2-chloro-1-(2-chlorophenyl)ethanone in 2.5 mL DMSO (5% v/v final concentration). Note: If substrate crashes out, use IPA as cosolvent up to 10%.[1]

-

Reaction Mix: To a jacketed glass reactor (25°C), add:

-

Initiation: Add the substrate solution dropwise.

-

Monitoring: Stir at 250 rpm. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).

-

Completion: Monitor by HPLC (See Section 4). Reaction typically completes in 6-12 hours.[1]

-

Workup: Extract 3x with Ethyl Acetate (EtOAc). Dry organic layer over Na

SO

Figure 2: The coupled enzymatic cycle showing cofactor regeneration (GDH/Glucose) driving the KRED-mediated reduction.[1][3]

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Scalable chemical synthesis using a Ruthenium-Arene-Diamine catalyst.[1] Mechanism: Metal-ligand bifunctional catalysis where the amine proton of the ligand and the hydride on Ru are transferred simultaneously to the ketone [2].

Materials

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (for (S)-alcohol typically, or (S,S)-catalyst for (R)-alcohol—Screening required due to ortho-chloro steric effects).[1]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix).

-

Solvent: Dichloromethane (DCM) or Methanol.

Experimental Procedure

-

Catalyst Loading: In a Schlenk flask under Argon, dissolve the substrate (1.0 g, 5.3 mmol) in 10 mL dry DCM.

-

Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (17 mg, 0.5 mol%).

-

H-Source Addition: Add 2.0 mL of HCOOH/Et

N mixture (5:2 molar ratio) dropwise. -

Reaction: Stir at 30°C. The evolution of CO

gas indicates reaction progress.-

Critical Control: Do not seal the vessel tightly; allow CO

to vent through a bubbler.

-

-

Quench: After 12-24 hours (check TLC/HPLC), dilute with water (20 mL).

-

Workup: Separate organic layer, wash with sat. NaHCO

(to remove residual formic acid), brine, and dry over Na

Troubleshooting ATH:

-

Low Conversion: The ortho-chloro group hampers coordination.[1] Increase catalyst loading to 1 mol% or switch solvent to Methanol (faster kinetics but potentially lower ee).

-

Low ee: Lower the temperature to 0°C and extend reaction time [3].

Downstream: Amination to Target

Objective: Convert the chiral chlorohydrin to this compound. Note: Direct displacement of the secondary chloride is difficult. The reaction proceeds via an epoxide intermediate.

Procedure

-

Epoxidation: Dissolve the chiral chlorohydrin (from Protocol A or B) in MeOH/THF (1:1).

-

Base Treatment: Add NaOH (2.0 eq, 5M aq solution) at 0°C. Stir for 1 hour.

-

Checkpoint: TLC should show disappearance of chlorohydrin and formation of a less polar epoxide spot.

-

-

Aminolysis: Add aqueous Ammonium Hydroxide (NH

OH, 28%, 10 eq) directly to the reaction mixture.-

Safety: Use a pressure vessel if heating is required. Usually, stirring at RT overnight is sufficient for the epoxide opening.

-

-

Isolation: Evaporate volatiles. Extract the residue with EtOAc.[4] The product is an amino alcohol; it may require acidification/extraction/basification cycles to purify from non-basic impurities.

-

Salt Formation: To store, convert to the Hydrochloride salt by adding HCl in dioxane.

Analytical Controls & Data

Table 1: Comparison of Methodologies

| Feature | Biocatalysis (Protocol A) | Noyori ATH (Protocol B) |

| Enantioselectivity (ee) | > 99% (Excellent) | 90 - 97% (Good) |

| Substrate Loading | 50 - 100 g/L | 100 - 200 g/L |

| Catalyst Cost | Moderate (Recyclable if immobilized) | High (Ru metal) |

| Reaction Time | 6 - 12 Hours | 12 - 24 Hours |

| Sensitivity | Sensitive to pH and Temp | Sensitive to O |

| Scalability | Linear scale-up (requires pH stat) | Good (requires venting) |

HPLC Method for ee Determination:

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm and 254 nm.

-

Retention Times: (S)-enantiomer typically elutes before (R)-enantiomer on OD-H, but standards must be injected for confirmation.

References

-

Shang, Y. P., et al. (2017).[5] "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045." Applied Biochemistry and Biotechnology. Link

-

Noyori, R., & Hashiguchi, S. (1997).[6] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

-

Hayes, A. M., et al. (2005). "A Study of the Rhodium- and Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Functionalized Aromatic Ketones." Journal of the American Chemical Society.[6][7] Link

-

BenchChem Application Note. (2025). "Biocatalytic Reduction of 4'-Chloroacetophenone to (S)-1-(4-Chlorophenyl)ethanol." BenchChem Protocols. Link

Disclaimer: This document is for research and development purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. CN1699372A - Process for synthesizing lornoxicam intermediate against inflammation and pain - Google Patents [patents.google.com]

- 2. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scihorizon.com [scihorizon.com]

- 5. researchgate.net [researchgate.net]

- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: High-Fidelity Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol

This Application Note is designed for research scientists and process chemists. It details the high-purity synthesis of 2-Amino-1-(2-chlorophenyl)ethanol starting from 1-(2-chlorophenyl)ethanone (o-chloroacetophenone).

Executive Summary

The target molecule, This compound , is a critical

While direct amination of

-

Regioselective

-Bromination: Utilizing an oxidative copper-catalyzed system to avoid handling elemental bromine. -

Nucleophilic Substitution: Clean displacement with sodium azide.

-

Chemo-selective Reduction: A stepwise reduction strategy (Ketone

Alcohol; Azide

Critical Safety Directives (HSE)

DANGER: LACHRYMATOR HAZARD

The starting material, 1-(2-chlorophenyl)ethanone , and the intermediate

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended during weighing and transfer.

-

Decontamination: Have a solution of 10% sodium bisulfite and ethanol ready to neutralize spills of the bromoketone.

-

Azide Safety: Sodium azide (

) is acutely toxic and can form explosive metal azides. Do not use metal spatulas. Quench all azide waste with excess sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the amine functionality while avoiding the formation of regioisomers or removing the chlorine atom on the aromatic ring.

Figure 1: Stepwise synthetic pathway ensuring preservation of the Ar-Cl bond.

Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(2-chlorophenyl)ethanone

Rationale: Traditional bromination with

Reagents:

-

1-(2-chlorophenyl)ethanone (10 mmol, 1.54 g)

- (0.5 mmol, 5 mol% catalyst)

-

Hydrobromic acid (48% aq., 12 mmol)

-

Solvent: Acetonitrile or Ethyl Acetate

Protocol:

-

Charge a round-bottom flask with 1-(2-chlorophenyl)ethanone and the copper catalyst.

-

Add solvent (20 mL) and heat to 60°C under an air or oxygen balloon (oxidative regeneration of Cu).

-

Add HBr solution dropwise over 30 minutes.

-

Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone (

) will disappear, replaced by the bromo-ketone ( -

Workup: Cool to RT. Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash combined organics with saturated

and brine. Dry over -

Concentrate in vacuo.

Step 2: Synthesis of 2-azido-1-(2-chlorophenyl)ethanone

Rationale: Azide displacement is faster and cleaner than the Delépine (hexamine) route for this specific substrate.

Reagents:

-

Crude Bromo-ketone (from Step 1)

-

Sodium Azide (

) (1.2 equivalents) -

Solvent: Acetone/Water (3:1) or DMF (if anhydrous conditions preferred)

Protocol:

-

Dissolve the bromo-ketone in Acetone (15 mL).

-

Dissolve

in minimal water (5 mL) and add to the reaction flask at 0°C. -

Allow to warm to RT and stir for 2-4 hours.

-

Workup: Evaporate acetone under reduced pressure (do not heat above 40°C).

-

Dilute residue with water and extract with Ethyl Acetate.[6]

-

Safety Check: Wash the organic layer with water to remove unreacted azide.

-

Dry over

and concentrate.-

Caution: Azido ketones are potentially shock-sensitive. Do not distill. Proceed immediately to reduction.

-

Step 3: Chemo-selective Reduction to Amino Alcohol

Rationale: Using catalytic hydrogenation (Pd/C) poses a high risk of dehalogenating the aromatic ring (removing the Cl). We employ a two-stage reduction: Borohydride for the ketone, followed by Staudinger reduction for the azide. This guarantees the integrity of the Ar-Cl bond.

Phase 3A: Carbonyl Reduction

-

Dissolve the crude azido-ketone in Methanol (20 mL).

-

Cool to 0°C.

-

Add Sodium Borohydride (

) (1.5 equiv) portion-wise over 15 minutes. Gas evolution ( -

Stir at 0°C for 1 hour, then RT for 1 hour.

-

Quench with saturated

. Extract with EtOAc, dry, and concentrate.[6]-

Intermediate: 2-azido-1-(2-chlorophenyl)ethanol.

-

Phase 3B: Staudinger Reduction (Azide to Amine)

-

Dissolve the azido-alcohol in THF (20 mL) containing 5% water.

-

Add Triphenylphosphine (

) (1.1 equiv). -

Stir at RT for 12-16 hours. Evolution of

gas indicates reaction progress. -

Hydrolysis: If the intermediate iminophosphorane does not hydrolyze spontaneously, heat gently to 40°C for 1 hour.

-

Purification: Acidify with 1M HCl (extracts the amine into water phase;

stays in organic phase). -

Wash the aqueous layer with Ether/DCM to remove

. -

Basify the aqueous layer (pH > 10) with NaOH.

-

Extract the free base amine with DCM (3 x). Dry and concentrate.

Analytical Data & Validation

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic amine |

| Characteristic Ar-Cl pattern | ||

| Benzylic proton | ||

| Diastereotopic protons | ||

| MS (ESI+) | Chlorine isotope pattern (3:1) visible | |

| Purity | >98% (HPLC) | Essential for biological assays |

Troubleshooting:

-

De-chlorination: If MS shows mass 138 (

for phenyl-ethanolamine), the reduction step was too aggressive. Ensure -

Dimerization: If MS shows mass

, the concentration during Step 2 was too high. Keep reactions dilute (0.1 M).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10738, 2-Chloroacetophenone. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of alpha-Bromoketones. Retrieved October 26, 2023, from [Link]

- Google Patents. (2014). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

Sources

- 1. 2-Bromo-2'-chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. sds.chemtel.net [sds.chemtel.net]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. scihorizon.com [scihorizon.com]

Chiral HPLC for enantiomeric excess determination of 2-Amino-1-(2-chlorophenyl)ethanol

Application Note: Chiral Resolution of 2-Amino-1-(2-chlorophenyl)ethanol via Normal-Phase HPLC

Executive Summary & Introduction

This Application Note details the protocol for the enantiomeric excess (ee) determination of This compound , a critical chiral intermediate in the synthesis of bronchodilators such as Clorprenaline .

The resolution of

This guide moves beyond generic "screening" advice to provide a validated, "Gold Standard" protocol using Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) chemistry. This method prioritizes resolution (

Chemical Context & Separation Mechanism

-

Analyte: this compound

-

Chiral Center: C1 (Benzylic position)

-

Key Interactions:

-

-

-

Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH

) groups act as both donors and acceptors with the carbamate linkage of the chiral selector. -

Steric Bulk: The ortho-chloro substitution forces a specific conformation, enhancing the discrimination potential within the chiral grooves of the polysaccharide.

-

-

Method Development Strategy

The development of this method relies on three critical optimization pillars:

-

Stationary Phase Selection: The Chiralcel OD-H (or equivalent Coated Cellulose-1) is selected over Amylose variants (AD-H) because the cellulose backbone forms a tighter helical cavity, often providing superior selectivity for aromatic alcohols with ortho substituents.

-

Mobile Phase Modifier: Isopropyl alcohol (IPA) is chosen over Ethanol. IPA is bulkier and forms different hydrogen-bonding networks, often yielding higher resolution for this specific class of amino alcohols.

-

Basic Additive (The "Silanol Blocker"): The addition of Diethylamine (DEA) is non-negotiable. It competes with the analyte's primary amine for active silanol sites on the silica support, sharpening peak shape and ensuring linear isotherms.

Diagram 1: Method Development Workflow

Caption: Logical flow for optimizing chiral separation of basic amino alcohols, prioritizing silanol suppression.

Detailed Experimental Protocol

Instrumentation & Materials

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump preferred for blending).

-

Detector: Diode Array Detector (DAD) or VWD.

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Phenomenex Lux Cellulose-1.

-

Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA), Diethylamine (DEA).

Mobile Phase Preparation

-

Composition: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Preparation Step:

-

Measure 900 mL of n-Hexane.

-

Measure 100 mL of 2-Propanol.

-

Add 1.0 mL of Diethylamine to the alcohol portion before mixing with Hexane (ensures solubility).

-

Mix thoroughly and degas (sonication or vacuum filtration). Do not use nylon filters with Hexane.

-

Chromatographic Conditions

| Parameter | Set Value | Rationale |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |

| Temperature | 25°C | Lower temps generally increase resolution ( |

| Detection | UV 220 nm | The chlorophenyl ring has strong absorption at 220 nm; 254 nm is a secondary option. |

| Injection Volume | 5 - 10 µL | Prevent column overload which reduces resolution. |

| Run Time | 20 - 25 min | Ensure elution of both enantiomers and re-equilibration. |

Sample Preparation

-

Diluent: Mobile Phase (Hexane/IPA 90:10). Crucial: Do not dissolve in pure IPA or MeOH, as the solvent plug will disrupt the equilibrium upon injection, causing peak splitting.

-

Concentration: 0.5 mg/mL to 1.0 mg/mL.

Anticipated Results & Validation Criteria

Under these conditions, the expected elution order (subject to confirmation with pure standards) is typically the (

System Suitability Parameters (Acceptance Criteria):

| Parameter | Limit |

| Resolution ( | |

| Tailing Factor ( | |

| Capacity Factor ( | |

| Theoretical Plates ( |

Diagram 2: Chiral Recognition Mechanism

Caption: Multi-point interaction model. The steric clash of the ortho-chloro group drives the enantioselectivity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Insufficient additive or column aging. | Increase DEA to 0.2%. If column is old, regenerate with 100% Ethanol (0.5 mL/min for 3 hrs). |

| Loss of Resolution | Water contamination in mobile phase. | Hexane/IPA are hygroscopic. Prepare fresh mobile phase daily. Ensure solvents are "HPLC Grade" or "Dry". |

| Broad Peaks | Sample solvent mismatch. | Ensure sample is dissolved in the mobile phase, not 100% alcohol. |

| Retention Time Drift | Temperature fluctuation. | Thermostat the column compartment. Chiral selectivity is highly temperature-sensitive. |

References

-

Daicel Chiral Technologies. (2020).[1] Chiral Column Selection Guide for Amino Alcohols. Retrieved from [Link]

-

Phenomenex. (2019). High-Performance Liquid Chromatography (HPLC) Chiral Purification Guide. Retrieved from [Link]

- Haginaka, J. (2001). Enantiomer separation of drugs by HPLC on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 906(1-2), 253-273.

Sources

NMR spectroscopy of 2-Amino-1-(2-chlorophenyl)ethanol for structural confirmation

Application Note: Structural Confirmation of 2-Amino-1-(2-chlorophenyl)ethanol via NMR Spectroscopy

Introduction & Scope

This compound (CAS: 23496-56-2) is a critical chiral building block in the synthesis of beta-agonist bronchodilators (e.g., Tulobuterol) and related adrenergic agents.[1] Its structural integrity is defined by three key features: the ortho-chlorinated aromatic ring, the chiral benzylic alcohol center, and the terminal primary amine.

This guide provides a definitive protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard achiral molecules, the presence of a chiral center at C1 renders the adjacent methylene protons (

Key Technical Challenges Addressed:

-

Diastereotopic Differentiation: Resolving the non-equivalent methylene protons.[1][2]

-

Rotational Barriers: Overcoming steric hindrance caused by the ortho-chloro substituent.[1]

-

Exchangeable Protons: Proper detection of -OH and -NH

signals.

Sample Preparation Strategy

To ensure high-resolution data and accurate integration, the choice of solvent is critical. While CDCl

Recommended Solvent: DMSO-d

-

Reasoning: DMSO-d

forms strong hydrogen bonds with the solute, slowing the chemical exchange of -OH and -NH

Protocol:

-

Massing: Weigh 10–15 mg of the sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

(99.9% D). -

Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.[1]

-

Transfer: Filter through a glass wool plug into a precision 5mm NMR tube to remove particulates that cause magnetic field inhomogeneity.

Acquisition Protocol

Set up the spectrometer (minimum 400 MHz recommended) with the following optimized parameters to ensure quantitative accuracy.

| Parameter | Rationale | ||

| Pulse Angle | 30° | 30° | Prevents saturation; ensures accurate integrals.[1] |

| Relaxation Delay (d1) | 5.0 s | 2.0 s | Allows full relaxation of aromatic protons for accurate quantitation.[1] |

| Scans (ns) | 16 | 512+ | Sufficient S/N ratio for minor impurities.[1] |

| Spectral Width | 12 ppm | 200 ppm | Covers all exchangeable and carbonyl regions.[1] |

| Temperature | 298 K | 298 K | Standardizes chemical shifts.[1] |

Spectral Analysis & Assignment

The Molecule

The structure consists of a 2-chlorophenyl ring attached to a chiral ethyl chain.[1][3]

-

C1 (Chiral): Attached to -OH and the ring.[1]

-

C2: Attached to -NH

.

Expected H NMR Data (400 MHz, DMSO-d )

The most critical feature is the ABX System of the side chain. The chiral center (

| Position | Type | Multiplicity | Assignment Logic | ||

| Ar-H | CH | 7.55 | dd | ~7.8, 1.5 | H-3 : Deshielded by ortho-Cl.[1] |

| Ar-H | CH | 7.40 | dd | ~7.5, 1.8 | H-6 : Deshielded by alkyl group.[1] |

| Ar-H | CH | 7.32 | td | ~7.5, 1.2 | H-5 : meta to Cl.[1] |

| Ar-H | CH | 7.24 | td | ~7.6, 1.5 | H-4 : para to alkyl.[1] |

| OH | OH | ~5.40 | d | ~4.5 | Coupled to H-1 (visible in DMSO).[1] |

| H-1 | CH | 4.95 | dt or ddd | J | Benzylic methine.[1] Part X of ABX.[1] |

| H-2a | CH | 2.85 | dd | J | Diastereotopic proton A. |

| H-2b | CH | 2.65 | dd | J | Diastereotopic proton B. |

| NH | NH | ~1.80 | br s | - | Broad signal; shift varies with conc.[1] |

Critical Note: The coupling constants (

) between H-1 and the two H-2 protons will differ (e.g., 4 Hz vs 8 Hz) due to the fixed rotameric population favored by the steric bulk of the ortho-chlorophenyl group.

C NMR Data (100 MHz, DMSO-d )

| Carbon Type | Assignment | |

| Quaternary | ~140.5 | C-1' (Ipso to alkyl chain) |

| Quaternary | ~131.0 | C-2' (C-Cl) |

| Aromatic CH | 127.0 - 129.5 | C-3, C-4, C-5, C-6 (4 distinct peaks) |

| Methine | ~70.5 | C-1 (CH-OH) |

| Methylene | ~47.5 | C-2 (CH |

Advanced Characterization: Stereochemistry

Since the molecule has a chiral center, distinguishing the enantiomers (R vs S) is vital for pharmaceutical applications. Standard NMR is achiral; therefore, a Chiral Derivatizing Agent (CDA) must be used.[1]

Protocol: Mosher's Method (MTPA Esters)

To determine absolute configuration, react the alcohol with both (R)- and (S)-

-

Derivatization: Create two samples:

-

Analysis: Acquire

H NMR for both. -

Calculation: Calculate

for the protons neighboring the chiral center.[1][2] -

Interpretation: The spatial arrangement of the Mosher phenyl group will shield protons on one side of the plane, allowing assignment of configuration based on the sign (+/-) of

.

Workflow Visualization

The following diagrams illustrate the logical flow of the experiment and the connectivity correlations required for confirmation.

Figure 1: Step-by-step structural verification workflow ensuring all functional groups and connectivities are validated.

Figure 2: Key NMR correlations. Solid lines indicate scalar coupling (COSY); dashed lines indicate long-range heteronuclear coupling (HMBC).[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift additivity rules and ABX systems).

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] [1]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4] Nature Protocols, 2, 2451–2458.[1] [Link]

-

Reich, H. J. (2023).[1] Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison.[1]

Sources

- 1. This compound | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Resolution Mass Spectrometry Profiling of 2-Amino-1-(2-chlorophenyl)ethanol

Application Note & Protocol: AN-MS-2026-CLA

Abstract

This application note details a validated protocol for the quantification and structural characterization of 2-Amino-1-(2-chlorophenyl)ethanol (C₈H₁₀ClNO), a critical chiral amino alcohol intermediate and potential degradation product of β2-adrenergic agonists like Tulobuterol and Clorprenaline. We address the specific analytical challenges posed by this compound—namely its low molecular weight, high polarity, and the necessity for resolving its chlorine isotope signature. The protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS/MS to ensure retention of the polar primary amine without derivatization, providing a robust method for pharmacokinetic profiling and impurity analysis.

Introduction: The Analytical Imperative

This compound is a primary β-amino alcohol featuring a 2-chlorophenyl moiety. In drug development, it serves as a scaffold for synthesizing sympathomimetic drugs and is a known metabolite/degradation product where the alkyl group on the amine is cleaved (N-dealkylation) [1].

Key Analytical Challenges

-

Polarity & Retention: As a small, polar primary amine, the compound exhibits poor retention and significant peak tailing on conventional C18 reversed-phase columns due to interaction with residual silanols.

-

Isotopic Complexity: The presence of a chlorine atom creates a distinct ³⁵Cl/³⁷Cl isotope pattern (approx. 3:1 ratio) that must be preserved in MS method parameters for accurate identification.

-

Fragmentation Specificity: Low molecular weight (MW ~171.6) limits the number of unique fragment ions, requiring precise collision energy optimization to avoid obliterating the signal.

Experimental Protocol

Materials and Reagents[1]

-

Analyte: this compound (≥98% purity).[1]

-

Internal Standard (IS): 2-Amino-1-phenylethanol-d5 (Deuterated analog recommended).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate.

-

Mobile Phase Modifier: Formic Acid (FA) is avoided in high concentrations to prevent ion suppression; Ammonium Formate is preferred to buffer pH.

Sample Preparation (Solid Phase Extraction)

For biological matrices (plasma/urine), a Mixed-Mode Cation Exchange (MCX) SPE protocol is essential to isolate the basic amine.

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Mix 100 µL sample with 100 µL 2% H₃PO₄ (acidify to charge the amine). Load onto cartridge.

-

Washing:

-

Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

-

Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

-

-

Elution: 2 x 500 µL of 5% NH₄OH in Methanol (neutralizes amine, releasing it from sorbent).

-

Reconstitution: Evaporate to dryness under N₂; reconstitute in 90:10 ACN:Water (HILIC compatible).

Instrumentation & Conditions

Liquid Chromatography (HILIC Mode)

-

Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent HILIC column.

-

Rationale: The Amide phase retains polar amines via hydrogen bonding and partition mechanisms, offering superior peak shape compared to C18.

Table 1: LC Gradient Parameters

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (10mM NH₄Formate, pH 3.0) | Mobile Phase B (ACN) | State |

| 0.00 | 0.4 | 10% | 90% | Initial |

| 1.00 | 0.4 | 10% | 90% | Isocratic Hold |

| 6.00 | 0.4 | 50% | 50% | Gradient Elution |

| 6.10 | 0.4 | 10% | 90% | Re-equilibration |

| 9.00 | 0.4 | 10% | 90% | End |

Mass Spectrometry (ESI+)

-

Source: Electrospray Ionization in Positive Mode (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C (High temp required for aqueous mobile phase removal).

Table 2: MRM Transitions & Collision Energies

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Identity | Mechanism |

| 172.1 (³⁵Cl) | 154.1 | 50 | 12 | Quantifier | Loss of H₂O [M+H-H₂O]⁺ |

| 172.1 (³⁵Cl) | 125.0 | 50 | 22 | Qualifier 1 | α-Cleavage (Chlorobenzyl cation) |

| 174.1 (³⁷Cl) | 156.1 | 50 | 12 | Isotope Conf. | ³⁷Cl analog of water loss |

Results & Discussion

Mass Spectrum Interpretation

The fragmentation pattern is dominated by the stability of the benzylic carbocation.

-

Precursor Selection: The protonated molecule [M+H]⁺ appears at m/z 172.1. The ³⁷Cl isotope at m/z 174.1 must be monitored to confirm the identity (Ratio ~3:1).

-

Primary Fragment (m/z 154): Rapid neutral loss of water (18 Da) from the secondary alcohol. This is the most abundant ion, ideal for quantification.

-

Secondary Fragment (m/z 125): Cleavage of the C-C bond between the alpha-carbon and the beta-amine. This yields the 2-chlorobenzyl cation , a high-specificity fragment confirming the position of the chlorine on the ring.

Workflow Visualization

The following diagram illustrates the analytical logic, from extraction to spectral confirmation.

Figure 1: Analytical workflow for this compound, highlighting the critical HILIC separation and MS fragmentation pathways.

Troubleshooting & Expert Tips

The "Ghost" Peak Issue

-

Symptom: A small peak appearing at the same retention time in blank samples.

-

Cause: Carryover. Amino alcohols stick avidly to stainless steel injector needles.

-

Solution: Use a needle wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) to fully solubilize and remove the sticky amine residues between runs.

Isotope Ratio Validation

Always enable the acquisition of the ³⁷Cl transition (174.1 -> 156.1). In real samples, co-eluting interferences often mask the primary transition. If the ratio of m/z 172/174 deviates significantly from 3.0 , the peak is likely an interference, not the target chlorophenyl compound.

Stability

Amino alcohols are susceptible to oxidation. Samples should be stored at 4°C in amber vials. If analyzing urine, ensure pH is adjusted to <4.0 immediately upon collection to prevent bacterial degradation.

References

-

PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. (2020). Simple primary β-amino alcohols as organocatalysts. RSC Advances. Available at: [Link]

-

Metabolomics Workbench. (2023). Standard Protocols for Amino Alcohol Analysis via LC-MS. (Generalized reference for HILIC methodology). Available at: [Link]

Sources

Application Note: Chemoselective N-Acylation of 2-Amino-1-(2-chlorophenyl)ethanol

[1]

Executive Summary & Scientific Rationale

This guide details the experimental protocols for the N-acylation of 2-Amino-1-(2-chlorophenyl)ethanol (CAS: 23496-56-2).[1] This scaffold is a critical intermediate in the synthesis of

The Chemoselectivity Challenge

The substrate contains two nucleophilic sites:[2]

-

Primary Amine (

): High nucleophilicity, kinetically favored.[1] -

Secondary Benzylic Alcohol (

): Lower nucleophilicity, but susceptible to O-acylation under thermodynamic control or excess reagent conditions.[1]

Scientific Insight: The ortho-chloro substitution on the phenyl ring introduces steric bulk and an inductive electron-withdrawing effect.[1] While this slightly deactivates the benzylic position, the primary amine at the

Chemical Strategy & Mechanism[1][3]

The reaction proceeds via a nucleophilic acyl substitution.[1] To ensure N-selectivity, we utilize the Schotten-Baumann conditions (biphasic) or a controlled Anhydride method .[1]

Reaction Pathway Analysis

The amine attacks the carbonyl carbon of the acylating agent (Acyl Chloride or Anhydride) to form a tetrahedral intermediate. Loss of the leaving group (chloride or carboxylate) yields the amide.

-

Key Control Point: If the reaction temperature exceeds 40°C or if base catalysis (e.g., DMAP) is too aggressive, the hydroxyl group will compete, leading to

-acyl or

Figure 1: Reaction pathway highlighting the kinetic favorability of N-acylation and the risk of O-acylation under forcing conditions.

Experimental Protocols

Method A: Schotten-Baumann Protocol (Recommended for Acyl Chlorides)

Best for: Benzoylation, complex acyl chains, and scale-up.

Reagents:

-